molecular formula C9H17NO4 B2583783 Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate CAS No. 133297-44-6

Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate

Cat. No.: B2583783
CAS No.: 133297-44-6
M. Wt: 203.238
InChI Key: GYQKHAFKMOYWDA-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate (CAS 133297-44-6) is a chemical compound serving as a versatile organic building block in research and development. Its primary research value lies in its role as a key intermediate in the multi-step synthesis of complex bifunctional chelating agents . These advanced chelators, such as NETA (N-Ethyl-N'-tetraacetic acid) derivatives, are critically important in the field of nuclear medicine and radiopharmaceuticals . They are designed to tightly bind radioactive metal ions like Lutetium-177 (Lu-177) and Yttrium-90 (Y-90), which are beta-emitting isotopes used in targeted radiotherapy for cancer treatment . The mechanism of action for the final radiopharmaceutical involves the chelator component forming a highly stable, kinetically inert coordination complex with the radionuclide . This stable complex is then conjugated to a tumor-targeting molecule, such as an antibody or a peptide (e.g., RGDyK for targeting integrin αvβ3), ensuring the cytotoxic radiation is delivered specifically to cancer cells, thereby minimizing damage to healthy tissues . The tert-butoxy and methyl ester protecting groups on this molecule make it a practical synthon, allowing for selective deprotection and further functionalization under controlled conditions to build sophisticated molecular architectures for diagnostic and therapeutic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6-10-5-7(11)13-4/h10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQKHAFKMOYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate typically involves the reaction of methyl 2-aminoacetate with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The compound undergoes selective hydrolysis under controlled conditions:

Reaction TypeConditionsProductsYieldSource
Acidic hydrolysisCF₃COOH in CH₂Cl₂ (0°C to RT, 6 hr)Corresponding carboxylic acid derivative17%*
Basic hydrolysisNaOH (aq), refluxSodium salt of hydrolyzed ester~80%†

*Observed during deprotection of structurally similar tert-butyl esters .
†Reported for analogous methyl ester hydrolysis in peptide synthesis .

Key findings:

  • tert-Butyl ester stability : The tert-butoxy group demonstrates greater resistance to hydrolysis compared to methyl esters under basic conditions .

  • Regioselectivity : Acidic conditions preferentially cleave tert-butyl esters while leaving methyl esters intact, enabling selective modifications .

Amide Bond Formation

The primary amine participates in nucleophilic acyl substitution:

text
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate + RCOCl (acyl chloride) → Methyl 2-{[2-(tert-butoxy)-2-oxoethyl](RCO-amino)}acetate

Experimental Evidence :

  • Reactivity with chloroacetyl chloride (CH₂Cl₂, Et₃N, 0°C) forms bis-amide derivatives, as demonstrated in analogous systems .

  • Yields range from 60-85% depending on R-group steric effects .

Alkylation at the Amino Group

The secondary amine undergoes alkylation with electrophiles:

ElectrophileConditionsProductApplication
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzyl derivativeProtecting group strategy
Tert-butyl bromoacetateEt₃N, CH₂Cl₂, RTBranched tertiary amine structureChelating agent synthesis

Notable Example :

  • Reaction with tert-butyl bromoacetate produces polyamino carboxylates for metal coordination, achieving >70% yields .

Deprotection Reactions

Strategic removal of protecting groups enables further functionalization:

tert-Butyl Deprotection

text
CF₃COOH (neat) Methyl 2-{[2-carboxyethyl]amino}acetate
  • Completed within 3 hr at RT .

  • Critical for generating free carboxylic acids in pharmaceutical intermediates .

Methyl Ester Saponification

text
LiOH (aq), THF/H₂O 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetic acid
  • Achieves >90% conversion in peptide synthesis workflows .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

ConditionsProductKey Characteristics
PCl₅, toluene, refluxOxazolone derivativesConfirmed via LCMS [M+H]+ = 214.1
NH₂OH·HCl, NaOHIsoxazolidinone analoguesRequires microwave assistance

Mechanistic Insight :

  • Cyclization proceeds via activation of the ester carbonyl, followed by nucleophilic attack from the adjacent amine .

Salt Formation

Protonation at the amino group generates pharmaceutically relevant salts:

AcidProductSolubility (mg/mL)
HCl (g)Hydrochloride salt12.8 in H₂O
CF₃COOHTrifluoroacetate salt>50 in DMSO

Comparative Reactivity Table

Functional group reactivity under standard conditions:

GroupReaction Rate (Relative)Preferred Reagents
tert-Butyl ester1.0CF₃COOH, HCl(g)
Methyl ester3.2LiOH, NaOMe
Secondary amine2.5RCOCl, alkyl halides

Data derived from kinetic studies of analogous compounds .

Scientific Research Applications

Organic Synthesis

Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to act as a protecting group for amino acids allows for selective reactions without affecting other functional groups. This property is particularly valuable in multi-step organic syntheses where protecting and deprotecting strategies are crucial.

Medicinal Chemistry

Research has indicated that this compound may serve as a prodrug, where it can be metabolically converted into active pharmaceutical ingredients (APIs) in vivo. Such mechanisms enhance the bioavailability of drugs, allowing for improved therapeutic efficacy.

Case Study: Urokinase-Type Plasminogen Activator Inhibitors
In a study focusing on inhibitors for urokinase-type plasminogen activators, this compound was synthesized as a key intermediate. The compound exhibited an IC50 value of 780 µM, indicating its potential as a therapeutic agent against certain cancers by inhibiting tumor-associated processes .

Drug Delivery Systems

The compound's structure allows it to form stable esters and amides, making it a candidate for drug delivery applications. Its ability to undergo hydrolysis under physiological conditions can be exploited to release active compounds selectively at target sites within the body.

Research has shown that derivatives of this compound possess various biological activities, including anti-tumor and antimicrobial properties. These activities make it a subject of interest for further pharmacological studies .

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate involves its interaction with various molecular targets. The tert-butoxy group acts as a protecting group, preventing unwanted reactions at specific sites of the molecule. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in esterification and amidation reactions, contributing to its versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/Purity Applications References
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate C₁₀H₁₇NO₅* 231.25* Methyl ester, tert-butoxy-oxoethylamino Intermediate in photolabile systems Target compound
tert-Butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate C₁₅H₂₅NO₄ 283.37 Propynyl, tert-butyl ester 95% purity Click chemistry applications
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate C₉H₁₇NO₄ 219.24 Boc-protected methylamino, methyl ester Similarity score: 0.89 Protecting group strategies
Di-tert-butyl 2,2'-... (Photocage compound 3) Bis(tert-butoxy), nitro groups 80% yield Calcium-sensitive photocages
Ethyl 2-((tert-butoxycarbonyl)amino)acetate C₉H₁₇NO₄ 219.24 Ethyl ester, Boc-protected amino Peptide synthesis

*Calculated based on structural analysis.

Key Comparative Analysis

Functional Group Reactivity
  • tert-Butoxy-oxoethyl vs. Boc Protection: The tert-butoxy-oxoethyl group in the target compound is an ester, which is more prone to hydrolysis under acidic or basic conditions compared to the tert-butoxycarbonyl (Boc) group in analogues like Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. Boc groups are carbamates, offering superior stability under basic conditions but cleaving under acidic conditions (e.g., trifluoroacetic acid) .
  • Propynyl Substituent : The propynyl-substituted analogue () introduces alkyne functionality, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). This contrasts with the target compound, which lacks such reactivity .

Research Findings and Data

Stability Under Hydrolysis

Condition tert-Butoxy-oxoethyl (Target) Boc-Protected ()
Acidic Rapid hydrolysis Stable (cleaves with TFA)
Basic Moderate hydrolysis Stable

Biological Activity

Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate, also known by its CAS number 1132-61-2, is a compound of interest in various biological and pharmaceutical applications. This article explores its biological activity, synthesis, and potential therapeutic uses, drawing from diverse research sources.

Molecular Characteristics:

  • Molecular Formula: C12H23NO4
  • Molecular Weight: 245.315 g/mol
  • CAS Number: 1132-61-2
  • Purity: 97%

Biological Activity Overview

This compound has demonstrated several biological activities that make it a candidate for further research in medicinal chemistry.

The compound is believed to act through modulation of specific biological pathways. Its structure suggests potential interactions with various receptors and enzymes, particularly in the central nervous system. Research indicates that similar compounds can influence neurotransmitter systems, which may be relevant in treating neurological disorders.

Neuroprotective Effects

  • Study on Neuroprotection : In a study aimed at developing multifunctional drugs for Parkinson's disease, compounds with structural similarities to this compound were shown to exhibit neuroprotective effects in animal models. These effects were attributed to the activation of dopamine receptors, which are crucial for motor control and cognitive function .
  • In Vitro Studies : Laboratory studies have indicated that this compound can enhance neuronal survival in the presence of neurotoxic agents. The mechanism involves the reduction of oxidative stress and modulation of apoptotic pathways .

Anti-inflammatory Activity

Research has suggested that this compound possesses anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic diseases .

Case Study 1: Parkinson's Disease Model

In a controlled experiment using a mouse model of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss. The study highlighted the potential of this compound as part of a therapeutic regimen for neurodegenerative diseases .

Case Study 2: Inflammatory Response

A recent study evaluated the anti-inflammatory effects of this compound in vitro using human macrophage cell lines. Results showed a marked decrease in TNF-alpha production upon treatment with the compound, indicating its potential utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionImproved neuronal survival
Anti-inflammatoryReduced pro-inflammatory cytokines
Behavioral ImprovementEnhanced motor function in PD model

Q & A

Q. Table 1. Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Key Evidence
Alkylation of aminetert-Butyl bromoacetate, DIPEA, CH₃CN, 0°C68–74
Deprotection6 M HCl, reflux, 15 min68–90
PurificationSilica gel (ethyl acetate/hexanes)70–85

Q. Table 2. NMR Data for Key Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Evidence
tert-Butyl ester1.45 (s, 9H, C(CH₃)₃)80.5 (C-O), 170.2 (C=O)
Hydrolyzed acid3.65 (s, 3H, OCH₃)52.1 (OCH₃), 172.8 (C=O)

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